Debio-1452-NH3 is a novel antibiotic compound that has been developed to combat Gram-negative bacterial infections. It is a derivative of Debio-1452, which was originally optimized for activity against Gram-positive bacteria. The modification to Debio-1452-NH3 allows it to penetrate the outer membrane of Gram-negative bacteria, making it a promising candidate in the fight against antibiotic-resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
Debio-1452-NH3 is classified as a FabI inhibitor, targeting the enoyl-acyl carrier protein reductase enzyme, which plays a critical role in fatty acid biosynthesis in bacteria. This mechanism is vital for bacterial growth and survival, making FabI an attractive target for antibiotic development . The compound was developed through structure-activity relationship studies and high-throughput screening efforts aimed at modifying existing antibiotics for broader efficacy against resistant strains .
The synthesis of Debio-1452-NH3 involves several key steps:
This modular approach allows for flexibility in designing derivatives that can enhance the compound's ability to accumulate in Gram-negative bacteria.
Debio-1452-NH3 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with bacterial enzymes. The key features include:
The molecular formula of Debio-1452-NH3 is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 306.33 g/mol.
Debio-1452-NH3 primarily functions through inhibition of the FabI enzyme. Key reactions include:
The mechanism of action of Debio-1452-NH3 involves:
Debio-1452-NH3 exhibits several notable physical and chemical properties:
Debio-1452-NH3 holds significant potential in various scientific applications:
Gram-negative ESKAPE pathogens demonstrate alarming resistance prevalence worldwide, particularly in hospital settings. A 2022–2024 retrospective analysis at a tertiary hospital in Turkey revealed that 73.2% of 13,378 bacterial isolates belonged to the ESKAPE group, with Gram-negative species dominating infections. Escherichia coli (35.5%), Klebsiella pneumoniae (19.6%), and Acinetobacter baumannii (10.7%) were the most prevalent, primarily isolated from intensive care units (ICUs) (34.5%) and pediatric wards (22.6%) [9]. Critically, >50% of ESKAPE isolates exhibited multidrug-resistant (MDR) or extensively drug-resistant (XDR) phenotypes. A. baumannii displayed the highest XDR rate (72.4%), severely limiting therapeutic options to last-resort agents like colistin, which carry significant toxicity risks [4] [9].
Table 1: Resistance Profiles of Gram-Negative ESKAPE Pathogens in Clinical Isolates (2022–2024)
Pathogen | Isolation Frequency (%) | MDR Rate (%) | XDR Rate (%) | Dominant Infection Sites |
---|---|---|---|---|
Acinetobacter baumannii | 10.7 | 18.3 | 72.4 | Pneumonia, bloodstream |
Klebsiella pneumoniae | 19.6 | 51.2 | 28.1 | Urinary tract, surgical wounds |
Escherichia coli | 35.5 | 42.7 | 15.9 | Urinary tract, intra-abdominal |
Pseudomonas aeruginosa | 8.1 | 37.6 | 22.3 | Respiratory, burn wounds |
This epidemiological landscape highlights the therapeutic inadequacy of existing antibiotics. Carbapenems—once first-line agents—now fail against many K. pneumoniae and A. baumannii strains due to carbapenemase production (e.g., NDM-1, KPC, OXA-48). Similarly, resistance to aminoglycosides (amikacin, tobramycin) and fluoroquinolones (ciprofloxacin) exceeds 40–60% in many regions, leaving polymyxins as the sole option for XDR infections despite their nephrotoxicity [4] [9]. The absence of new antibiotic classes effective against Gram-negatives in over 50 years underscores the gravity of this crisis [6] [8].
The dearth of novel Gram-negative antibiotics stems not from a lack of target-specific inhibitors but from the extraordinary difficulty in achieving intracellular drug accumulation. Gram-negative bacteria possess a formidable dual-membrane envelope: an outer membrane (OM) with lipopolysaccharide (LPS) restricting hydrophilic molecule entry, and an inner cytoplasmic membrane (IM) hindering hydrophobic compound penetration. This anatomical barrier synergizes with efflux pumps (e.g., AcrAB-TolC in E. coli) that expel antibiotics traversing the OM [2] [6]. Consequently, even compounds with potent target affinity often lack whole-cell activity.
Traditional drug design principles like the "Lipinski Rule of Five" (Ro5)—which predicts oral bioavailability in mammals—fail to address bacterial penetration. Notably, many effective antibiotics (e.g., tetracyclines, rifampicin) violate Ro5 guidelines, emphasizing the distinct physicochemical requirements for Gram-negative accumulation [3] [5]. Key challenges include:
Table 2: Key Properties Governing Compound Accumulation in Gram-Negative Bacteria
Property | Role in Accumulation | Ideal Value Range |
---|---|---|
Ionizable Nitrogen | Facilitates OM passage via self-promoted uptake | Primary amine preferred |
Low Globularity (3D) | Enhances diffusion through porins | <0.25 (Globularity parameter) |
Rotatable Bond Count | Lower flexibility improves OM penetration & reduces efflux | ≤5 |
Polar Surface Area | Moderates hydrophobicity for OM/IM transit | 100–200 Ų |
Recent research codified these parameters into the "eNTRy rules": compounds possessing an ionizable primary amine, low 3D globularity (<0.25), and ≤5 rotatable bonds demonstrate significantly enhanced accumulation in E. coli [1] [2]. These rules formed the blueprint for converting Gram-positive-specific inhibitors like Debio-1452 into broad-spectrum agents.
Debio-1452 (afabicin) emerged from target-based screens as a potent FabI inhibitor highly active against Staphylococcus aureus (MIC: 0.008 µg/mL) but ineffective against Gram-negatives (MIC >32 µg/mL). FabI—enoyl-acyl carrier protein reductase—is essential in bacterial fatty acid biosynthesis (FAS-II) and genetically validated in Gram-negative ESKAPE pathogens except P. aeruginosa (which expresses FabV) [1] [2] [8]. Crucially, Debio-1452 exhibited potent FabI inhibition in vitro even against E. coli enzyme, confirming that inactivity stemmed from poor accumulation, not target evasion [2].
Debio-1452 already conformed to two eNTRy rules: low globularity (0.093) and minimal rotatable bonds (RB=4). Its sole deficit was the absence of a primary amine. X-ray crystallography of Debio-1452 bound to S. aureus FabI revealed the C3 position of its naphthyridinone core as solvent-exposed and tolerant to modification—an ideal site for amine incorporation [1] [2].
Structural optimization proceeded via:
The lead compound, Debio-1452-NH₃, incorporates a -CH₂CH₂NH₂ group at C3. This modification conferred potent activity against clinical isolates of A. baumannii, K. pneumoniae, and E. coli (MICs: 4–8 µg/mL), representing a >8-fold improvement over Debio-1452 [1] [2] [8]. Crucially, activity persisted against strains overexpressing efflux pumps, confirming enhanced intracellular accumulation.
Table 3: Antibacterial Activity Spectrum of Debio-1452 vs. Debio-1452-NH₃
Pathogen (Clinical Isolate) | Debio-1452 MIC (µg/mL) | Debio-1452-NH₃ MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.008 | 0.03 |
Escherichia coli (WT) | >32 | 4 |
Klebsiella pneumoniae | >32 | 8 |
Acinetobacter baumannii | >32 | 4 |
Pseudomonas aeruginosa | >32 | >64 |
E. coli ΔtolC (efflux-def.) | 0.031 | 0.062 |
Mechanistic studies confirmed unchanged target engagement: Debio-1452-NH₃ inhibited E. coli FabI in vitro (IC₅₀ ≈ 20 nM), and spontaneous resistant mutants harbored fabI missense mutations (e.g., G93S, M159T) [1] [2]. In vivo, Debio-1452-NH₃ reduced bacterial burdens in murine models of A. baumannii pneumonia and E. coli bacteremia, validating the "accumulation-driven" optimization strategy [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: